molecular formula C11H22N2O2 B13876058 2-Butoxy-1-piperazin-1-ylpropan-1-one

2-Butoxy-1-piperazin-1-ylpropan-1-one

Katalognummer: B13876058
Molekulargewicht: 214.30 g/mol
InChI-Schlüssel: CZIXENQZOMFJPR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Butoxy-1-piperazin-1-ylpropan-1-one is an organic compound with the molecular formula C11H22N2O2 and a molecular weight of 214.3 g/mol . It is known for its versatile applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butoxy-1-piperazin-1-ylpropan-1-one typically involves the reaction of butoxypropanone with piperazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires a catalyst to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The process includes steps such as mixing, heating, and purification through distillation or crystallization .

Analyse Chemischer Reaktionen

Types of Reactions

2-Butoxy-1-piperazin-1-ylpropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxides, alcohols, amines, and substituted derivatives of the original compound .

Wissenschaftliche Forschungsanwendungen

2-Butoxy-1-piperazin-1-ylpropan-1-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Butoxy-1-piperazin-1-ylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Butoxy-1-piperazin-1-ylpropan-1-one stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Eigenschaften

Molekularformel

C11H22N2O2

Molekulargewicht

214.30 g/mol

IUPAC-Name

2-butoxy-1-piperazin-1-ylpropan-1-one

InChI

InChI=1S/C11H22N2O2/c1-3-4-9-15-10(2)11(14)13-7-5-12-6-8-13/h10,12H,3-9H2,1-2H3

InChI-Schlüssel

CZIXENQZOMFJPR-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC(C)C(=O)N1CCNCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.